

# Pyrazolo[1,5-a]pyridin-3-ylmethanol derivatives as anti-inflammatory agents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | Pyrazolo[1,5-a]pyridin-3-ylmethanol |
| Cat. No.:      | B055727                             |

[Get Quote](#)

An in-depth guide to the synthesis and evaluation of **Pyrazolo[1,5-a]pyridin-3-ylmethanol** derivatives as potent and selective anti-inflammatory agents.

## Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a wide range of chronic diseases when dysregulated.<sup>[1][2]</sup> Conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders are characterized by persistent inflammation. Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often limited by significant adverse effects, including gastrointestinal and cardiovascular complications.<sup>[1][2]</sup> This underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles.<sup>[1][2]</sup>

Heterocyclic compounds, particularly those containing pyrazole and fused pyrazole ring systems, represent a fertile ground for the discovery of new therapeutic agents due to their structural diversity and wide range of pharmacological activities.<sup>[3][4]</sup> The pyrazolo[1,5-a]pyridine scaffold, a purine analogue, has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key signaling molecules like protein kinases.<sup>[3][5]</sup> This guide focuses on a specific subclass, **pyrazolo[1,5-a]pyridin-3-ylmethanol** derivatives, exploring their potential as next-generation anti-inflammatory agents. We provide

detailed protocols for their chemical synthesis and comprehensive biological evaluation, designed for researchers and drug development professionals.

## Part 1: Mechanism of Action - Targeting the Inflammatory Cascade

The anti-inflammatory activity of **pyrazolo[1,5-a]pyridin-3-ylmethanol** derivatives is hypothesized to stem from their ability to modulate key enzymatic pathways and signaling cascades that drive the inflammatory response. The primary targets are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are significantly upregulated at sites of inflammation.

- Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[4][6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli.[6] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
- Nitric Oxide Synthase (NOS) Inhibition: In response to inflammatory signals like lipopolysaccharide (LPS), iNOS produces large amounts of nitric oxide (NO).[7] While NO has important physiological roles, its overproduction contributes to vasodilation, tissue damage, and potentiation of the inflammatory response.[7][8]
- MAPK and NF-κB Signaling: Upstream of these enzymes, signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators.[9][10] Inflammatory stimuli activate these pathways, leading to the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and cytokines like TNF-α and IL-6.[10][11] Pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, have been shown to inhibit these MAPK pathways.[10]

The following diagram illustrates the central role of these pathways in inflammation and the putative points of intervention for **pyrazolo[1,5-a]pyridin-3-ylmethanol** derivatives.



[Click to download full resolution via product page](#)

**Caption:** Inflammatory signaling cascade and potential targets. (Max Width: 760px)

## Part 2: Chemical Synthesis Protocol

The synthesis of **pyrazolo[1,5-a]pyridin-3-ylmethanol** derivatives can be achieved through a multi-step process. A common strategy involves the initial construction of the core pyrazolo[1,5-

a]pyridine ring system, followed by functional group manipulation to introduce the hydroxymethyl group at the C3 position.[12][13] The following protocol describes a representative synthesis.



[Click to download full resolution via product page](#)

**Caption:** General workflow for synthesis. (Max Width: 760px)

## Protocol 2.1: Synthesis of a Representative Pyrazolo[1,5-a]pyridin-3-ylmethanol Derivative

**Expert Rationale:** This synthetic route is chosen for its efficiency and modularity. The initial [3+2] cycloaddition is a powerful method for constructing the core heterocyclic scaffold under mild, metal-free conditions.[13] The subsequent reduction of the ester is a standard, high-yielding transformation to furnish the desired primary alcohol.

### Materials:

- Substituted N-aminopyridine
- Substituted ethyl acrylate
- Phenyliodine diacetate (PIDA) or similar oxidant
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Saturated aqueous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) solution

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (Intermediate A)

- In a round-bottom flask, dissolve the N-aminopyridine (1.0 eq) and the corresponding ethyl acrylate derivative (1.2 eq) in anhydrous NMP.
- Stir the solution at room temperature.
- Add the oxidant, PIDA (1.5 eq), portion-wise over 15 minutes.
  - Causality Note: PIDA mediates the oxidative cycloaddition, facilitating the formation of the bicyclic ring system.[13]
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the pure ester intermediate.

Step 2: Reduction to **Pyrazolo[1,5-a]pyridin-3-ylmethanol** (Final Product)

- Caution:  $\text{LiAlH}_4$  is highly reactive with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

- Suspend LiAlH<sub>4</sub> (2.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.
- Cool the suspension to 0°C in an ice bath.
- Dissolve the ester intermediate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH<sub>4</sub> suspension via the dropping funnel.
  - Causality Note: LiAlH<sub>4</sub> is a powerful reducing agent that efficiently reduces the ester functional group to a primary alcohol.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water.
- Stir the resulting mixture for 30 minutes until a white precipitate forms.
- Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.
- Dry the filtrate over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo to yield the final **pyrazolo[1,5-a]pyridin-3-ylmethanol** derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

## Part 3: Biological Evaluation Protocols

A systematic evaluation is crucial to characterize the anti-inflammatory profile of the synthesized compounds. This involves a tiered approach, starting with *in vitro* assays to determine potency and mechanism, followed by *in vivo* models to assess efficacy in a physiological context.

### Protocol 3.1: In Vitro Anti-Inflammatory Assays

#### 3.1.1. COX-1/COX-2 Inhibition Assay (Colorimetric)

**Expert Rationale:** This assay is critical for determining the potency and selectivity of the compounds against the two COX isoforms. High selectivity for COX-2 over COX-1 is a

desirable trait for minimizing gastrointestinal side effects.[\[6\]](#) A colorimetric method provides a robust and high-throughput-compatible readout.[\[14\]](#)

#### Materials:

- COX-1 (ovine) and COX-2 (human) enzymes[\[14\]](#)
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[\[14\]](#)
- Heme cofactor[\[14\]](#)
- Arachidonic Acid (substrate)[\[15\]](#)
- Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
- Test compounds and reference inhibitor (e.g., Indomethacin or Celecoxib) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~590-620 nm

#### Step-by-Step Procedure:

- Prepare dilutions of test compounds and reference inhibitor in Assay Buffer. The final DMSO concentration should not exceed 1%.[\[16\]](#)
- In a 96-well plate, add the following to designated wells:
  - 100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
  - Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilution, 10 µL enzyme.
  - Background Wells: 160 µL Assay Buffer, 10 µL Heme.
- Pre-incubate the plate for 10 minutes at 25°C.

- Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent inhibitors.[15]
- Add 20 µL of the Colorimetric Substrate solution to all wells.
- Initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.
- Shake the plate for 10-20 seconds and incubate for exactly two minutes at 25°C.[14]
- Read the absorbance at 590 nm.
- Data Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

### 3.1.2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Expert Rationale: This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity by assessing the compound's ability to suppress iNOS induction or activity in immune cells.[17][18] RAW 264.7 murine macrophages are a standard and reliable model for this purpose.[17] NO production is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[8][9]

#### Materials:

- RAW 264.7 macrophage cell line
- DMEM medium with 10% FBS
- Lipopolysaccharide (LPS)
- Test compounds and reference inhibitor (e.g., L-NAME)
- Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
- Sodium nitrite (NaNO<sub>2</sub>) for standard curve

- 96-well cell culture plate

#### Step-by-Step Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
- Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compounds for 1 hour.[9]
- Stimulate the cells by adding LPS to a final concentration of 1  $\mu\text{g/mL}$  to all wells except the vehicle control.
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, collect 50  $\mu\text{L}$  of the cell culture supernatant from each well.
- In a separate 96-well plate, add 50  $\mu\text{L}$  of supernatant.
- Add 50  $\mu\text{L}$  of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50  $\mu\text{L}$  of Griess Reagent Part B and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Data Analysis: Generate a standard curve using known concentrations of NaNO<sub>2</sub>. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production relative to the LPS-only treated group and calculate the IC<sub>50</sub> value. A parallel MTT assay should be performed to rule out cytotoxicity.[9]

| Assay                        | Parameter             | Compound X<br>(Hypothetical) | Indomethacin<br>(Reference) |
|------------------------------|-----------------------|------------------------------|-----------------------------|
| COX-1 Inhibition             | IC <sub>50</sub> (µM) | > 100                        | 0.5                         |
| COX-2 Inhibition             | IC <sub>50</sub> (µM) | 0.25                         | 5.2                         |
| NO Inhibition (RAW<br>264.7) | IC <sub>50</sub> (µM) | 1.5                          | > 50                        |
| Cytotoxicity (RAW<br>264.7)  | CC <sub>50</sub> (µM) | > 50                         | > 50                        |

## Protocol 3.2: In Vivo Anti-Inflammatory Assay

### 3.2.1. Carrageenan-Induced Paw Edema in Rats

**Expert Rationale:** This is the most widely used and reproducible in vivo model for screening acute anti-inflammatory activity of novel compounds.[19][20] The inflammatory response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) mediated by prostaglandins, which is the primary target for NSAIDs.[20] This model provides crucial information on the in vivo efficacy, dose-response, and duration of action of a test compound.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the paw edema assay. (Max Width: 760px)

**Materials:**

- Male Wistar or Sprague-Dawley rats (180-200 g)[20]
- Lambda Carrageenan (1% w/v in sterile 0.9% saline)[20]
- Test Compound and Vehicle (e.g., 0.5% CMC)
- Positive Control: Indomethacin (10 mg/kg)[20]
- Plethysmometer or digital calipers for paw volume measurement
- Oral gavage needles

**Step-by-Step Procedure:**

- Acclimatize animals for at least 48 hours before the experiment. Fast the rats overnight with free access to water.
- Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at least 3 doses, e.g., 10, 30, 100 mg/kg).
- Measure the initial volume ( $V_0$ ) of the right hind paw of each rat using a plethysmometer just before treatment.[19][20]
- Administer the vehicle, Indomethacin, or test compound via oral gavage (p.o.). The time between dosing and carrageenan injection should be based on the expected peak plasma concentration of the compound, typically 30-60 minutes.[19]
- One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][21]
- Measure the paw volume ( $V_t$ ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]
- Data Analysis:
  - Calculate the increase in paw volume (edema) for each animal at each time point:  $\Delta V = V_t - V_0$ .

- Calculate the mean edema for each group.
- Calculate the percentage inhibition of edema for the treated groups at the time of peak edema in the control group (usually 3-4 hours)[22] using the formula: % Inhibition = [  $(\Delta V_{control} - \Delta V_{treated}) / \Delta V_{control}$  ] x 100
- Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema at 4h (mL $\pm$ SEM) | % Inhibition |
|-----------------|--------------------|-------------------------------------|--------------|
| Vehicle Control | -                  | 0.85 $\pm$ 0.06                     | -            |
| Indomethacin    | 10                 | 0.38 $\pm$ 0.04                     | 55.3%        |
| Compound X      | 10                 | 0.55 $\pm$ 0.05                     | 35.3%        |
| Compound X      | 30                 | 0.35 $\pm$ 0.04                     | 58.8%        |
| Compound X      | 100                | 0.24 $\pm$ 0.03                     | 71.8%        |

\*p < 0.05 compared to  
Vehicle Control

## Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the synthesis and preclinical evaluation of novel **pyrazolo[1,5-a]pyridin-3-ylmethanol** derivatives as anti-inflammatory agents. The systematic application of in vitro mechanistic assays and in vivo efficacy models is essential for identifying lead candidates with potent activity and a desirable safety profile. The promising results from related pyrazolo[1,5-a]pyrimidine and quinazoline scaffolds suggest that this chemical class holds significant potential.[10][23] Future work should focus on expanding the structure-activity relationship (SAR) to optimize potency and selectivity, exploring effects on cytokine production (e.g., TNF- $\alpha$ , IL-6), and evaluating efficacy in chronic inflammation models to fully characterize the therapeutic potential of this promising class of compounds.

## References

- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
- ResearchGate. (2023). in vivo animal models for screening potential anti-inflammatory and analgesic agents (literature review).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- IAR Journal of Medical Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
- Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- PubMed. (n.d.). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives.
- PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- PubMed. (n.d.). Detection of lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope.
- PubMed. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis.
- National Center for Biotechnology Information. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K $\delta$  Inhibitors: Part I—Indole Derivatives.
- PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
- eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization.

- ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
- National Center for Biotechnology Information. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines.
- SpringerLink. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- National Center for Biotechnology Information. (n.d.). Nitric oxide detection methods in vitro and in vivo.
- MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- MDPI. (n.d.). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs.
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
- PLOS One. (n.d.). LPS-Induced Lung Inflammation in Marmoset Monkeys – An Acute Model for Anti-Inflammatory Drug Testing.
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nchr.elsevierpure.com](http://nchr.elsevierpure.com) [nchr.elsevierpure.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [ijpsjournal.com](http://ijpsjournal.com) [ijpsjournal.com]
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Induced Lung Inflammation in Marmoset Monkeys – An Acute Model for Anti-Inflammatory Drug Testing | PLOS One [journals.plos.org]
- 12. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Detection of lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pyrazolo[1,5-a]pyridin-3-ylmethanol derivatives as anti-inflammatory agents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055727#pyrazolo-1-5-a-pyridin-3-ylmethanol-derivatives-as-anti-inflammatory-agents]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)